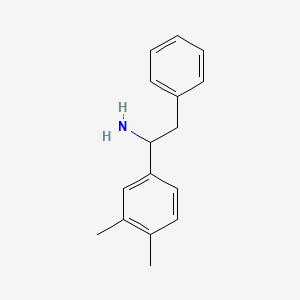
1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine
描述
1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a phenylethylamine backbone substituted with a 3,4-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine can be synthesized through several synthetic routes. One common method involves the reductive amination of 3,4-dimethylphenylacetone with phenethylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst like acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient processes. One such method could be the catalytic hydrogenation of the corresponding imine intermediate, formed by the condensation of 3,4-dimethylphenylacetone and phenethylamine. This process can be optimized for large-scale production by using continuous flow reactors and suitable catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways.
相似化合物的比较
- 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-amine
- 1-(3,4-Dichlorophenyl)-2-phenylethan-1-amine
- 1-(3,4-Difluorophenyl)-2-phenylethan-1-amine
Comparison: 1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, fluoro), the dimethyl substitution may result in different steric and electronic effects, leading to variations in its interaction with molecular targets and its overall properties.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12-8-9-15(10-13(12)2)16(17)11-14-6-4-3-5-7-14/h3-10,16H,11,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHHNNTWIYOYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC2=CC=CC=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate](/img/structure/B3266477.png)
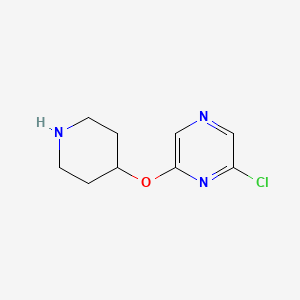
![[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3266497.png)

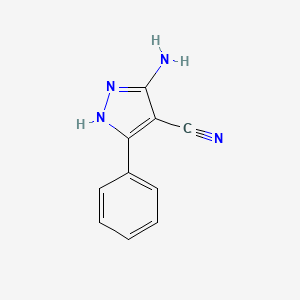

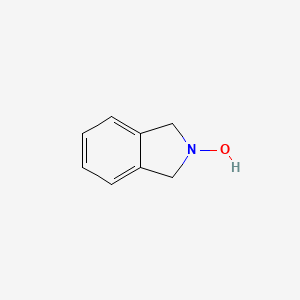
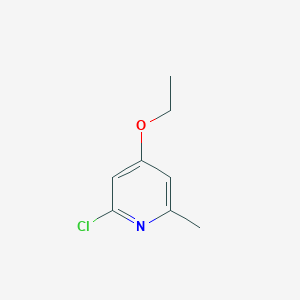
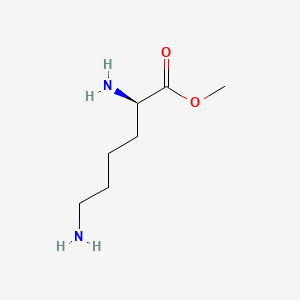
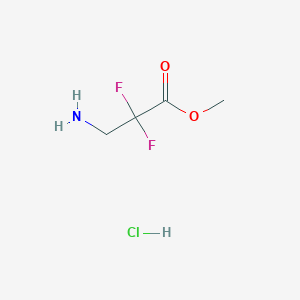
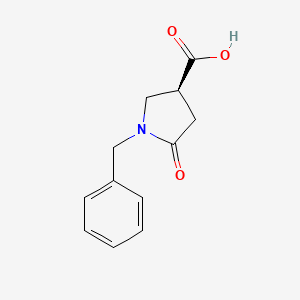
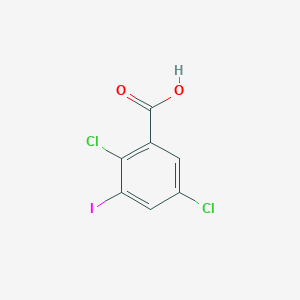
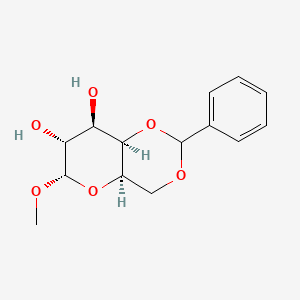
![N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide](/img/structure/B3266574.png)
